ethyl 2-{2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenoxy}acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(1-phenylpyrazole-4-carbonyl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-2-25-19(23)14-26-18-11-7-6-10-17(18)20(24)15-12-21-22(13-15)16-8-4-3-5-9-16/h3-13H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTFAPPNWGMLNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C(=O)C2=CN(N=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation
The 1-phenyl-1H-pyrazole scaffold is synthesized via cyclocondensation of phenylhydrazine with a 1,3-diketone or β-keto ester. For example:
Hydrolysis of the ester under basic conditions (e.g., NaOH/EtOH) yields 1-phenyl-1H-pyrazole-4-carboxylic acid.
Activation to Acyl Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) to form the corresponding acyl chloride:
This step typically achieves >90% conversion under reflux conditions.
Synthesis of Ethyl 2-(2-Hydroxyphenoxy)acetate
Phenolic Substrate Preparation
2-Hydroxyphenoxyacetic acid is synthesized by alkylation of catechol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃):
The reaction proceeds via an SN2 mechanism, with yields ranging from 70–85% after recrystallization.
Coupling of Fragments via Acylation
The final step involves reacting 1-phenyl-1H-pyrazole-4-carbonyl chloride with ethyl 2-(2-hydroxyphenoxy)acetate under Schotten-Baumann conditions:
Key Parameters:
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Solvent: Biphasic system (water/diethyl ether)
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Base: 10% aqueous NaOH
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Temperature: 0–5°C (to minimize hydrolysis)
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Yield: 75–82% after column chromatography (silica gel, hexane/EtOAc 3:1)
Alternative Synthetic Routes
Direct Friedel-Crafts Acylation
An alternative approach employs Friedel-Crafts acylation of ethyl 2-phenoxyacetate with 1-phenyl-1H-pyrazole-4-carbonyl chloride in the presence of AlCl₃:
Challenges:
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the acylation step:
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Conditions: 100°C, 300 W, 15 minutes
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Advantages: 20% reduction in reaction time, comparable yields (78%)
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (DMSO-d6): δ 8.45 (s, 1H, pyrazole-H), 7.85–7.40 (m, 9H, aromatic), 4.75 (s, 2H, OCH₂CO), 4.20 (q, 2H, OCH₂CH₃), 1.30 (t, 3H, CH₃)
Scale-Up Considerations
Industrial Protocols
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Phenylhydrazine | 120 |
| Ethyl chloroacetate | 85 |
| SOCl₂ | 45 |
| Total (per kg) | 2,200 |
Chemical Reactions Analysis
Ethyl 2-{2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenoxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Ethyl 2-{2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenoxy}acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic synthesis reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenoxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and phenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Key Observations:
Pyrazole Modifications : The target compound’s phenylpyrazole group contrasts with the fluorophenyl and dimethyl substitutions in CAS 89392-23-4 . Fluorine incorporation often enhances metabolic stability and binding affinity in bioactive molecules, suggesting that the fluorinated analog may exhibit superior pharmacokinetic properties.
Agrochemical Relevance: Propaquizafop () shares a phenoxypropanoate ester structure but incorporates a quinoxaline moiety instead of pyrazole. This highlights the pyrazole ring’s role in diversifying mode-of-action in herbicidal compounds .
Physicochemical and Functional Insights
Molecular Weight and Polarity
- The target compound (MW: 350.37 g/mol) is heavier than Ethyl (4-methyl-1H-pyrazol-1-yl)acetate (MW: 184.20 g/mol) due to its phenyl and carbonyl extensions .
- The phenoxyacetate ester may confer moderate lipophilicity, balancing solubility in organic solvents (e.g., ethyl acetate, as in ) and aqueous environments .
Biological Activity
Ethyl 2-{2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenoxy}acetate, a compound with the molecular formula C20H18N2O4, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis Overview
The synthesis of this compound typically involves the reaction of phenolic compounds with pyrazole derivatives. The process often utilizes various reagents and conditions to achieve optimal yields.
Key steps in synthesis:
- Formation of Pyrazole Derivative: The initial step involves synthesizing the pyrazole ring, which can be achieved through cyclization reactions involving hydrazine derivatives.
- Coupling Reaction: The pyrazole derivative is then coupled with a phenolic compound to form the desired ester.
- Esterification: Finally, the compound is treated with ethyl acetate to yield this compound.
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis via caspase activation |
| HT29 (colon cancer) | 15.0 | Inhibition of cell cycle progression |
| A549 (lung cancer) | 10.0 | Modulation of PI3K/Akt signaling pathway |
These findings suggest that the compound's mechanism may involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It has been shown to reduce levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Case Study:
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in a murine model of inflammation induced by lipopolysaccharide (LPS). The results indicated a significant reduction in paw edema and inflammatory markers compared to control groups .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Pyrazole Ring: Essential for antitumor activity; modifications to this ring can enhance potency.
- Phenoxy Group: Influences solubility and bioavailability; substitutions can lead to improved pharmacokinetic properties.
- Ester Functional Group: Plays a role in the compound's overall stability and interaction with biological targets.
Q & A
Q. What are the established synthetic routes for ethyl 2-{2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenoxy}acetate, and what reaction conditions are critical for yield optimization?
The synthesis typically involves cyclocondensation and esterification steps. For pyrazole intermediates, a common method is the reaction of ethyl acetoacetate with phenylhydrazine and DMF-DMA to form 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, followed by hydrolysis to the carboxylic acid derivative . Subsequent coupling with phenoxyacetic acid esters under basic conditions (e.g., K₂CO₃ in DMF) is critical for forming the final ester linkage. Reaction temperature (60–80°C) and stoichiometric control of acylating agents are key to minimizing side products like unreacted intermediates or over-acylated species .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound and verify its purity?
- NMR : Analyze the aromatic proton environment (δ 7.2–8.1 ppm for phenyl and pyrazole protons) and ester carbonyl (δ ~4.2 ppm for -OCH₂CH₃).
- IR : Confirm ester C=O stretching (~1740 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹).
- MS : Look for molecular ion peaks matching the molecular weight (C₂₀H₁₈N₂O₄; calc. 350.13 g/mol) and fragmentation patterns consistent with the phenoxyacetate moiety .
Q. What are the documented biological activities of structurally analogous pyrazole-acetate derivatives, and how do they inform target identification for this compound?
Analogues like ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate exhibit antimicrobial and anti-inflammatory activities due to interactions with enzyme active sites (e.g., cyclooxygenase or bacterial topoisomerases) . The pyrazole core in this compound may target kinases or GPCRs, while the phenoxyacetate group could enhance membrane permeability .
Advanced Research Questions
Q. How can conflicting crystallographic data on pyrazole derivatives be resolved to confirm the molecular geometry of this compound?
Use single-crystal X-ray diffraction with SHELXL for refinement . For example, conflicting bond angles in pyrazole rings (e.g., C–N–C vs. N–C–C) can arise from torsional strain; compare thermal displacement parameters (Ueq) and residual density maps to validate atomic positions. Hydrogen bonding between the ester carbonyl and pyrazole N–H (if present) should be analyzed to resolve ambiguities .
Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the reactivity and binding affinity of this compound?
- DFT : Optimize the geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Docking : Use AutoDock Vina to simulate interactions with targets like COX-2 or EGFR kinase, focusing on the pyrazole’s π-π stacking and hydrogen bonding with active-site residues .
Q. How can synthetic byproducts (e.g., regioisomers or hydrolysis products) be identified and quantified during scale-up?
Employ HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate regioisomers. For hydrolyzed products (e.g., free carboxylic acid), monitor pH-dependent retention shifts. Quantify impurities using calibration curves of synthesized standards .
Q. What methodologies are effective in studying the compound’s stability under varying pH and temperature conditions?
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.
- HPLC-UV : Track degradation products (e.g., hydrolyzed acetate or decarboxylated pyrazole) at λ = 254 nm .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for similar pyrazole-acetate derivatives?
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, cytotoxicity in MCF-7 vs. HEK293 cells may vary due to metabolic differences.
- Structural benchmarking : Overlay crystallographic data of analogues to identify critical substituents (e.g., electron-withdrawing groups on the phenyl ring) that modulate activity .
Q. What experimental validations are required when computational predictions conflict with observed spectroscopic data?
Re-optimize computational models using solvent effects (e.g., PCM for DMSO) and compare calculated vs. experimental NMR shifts. If discrepancies persist (e.g., in pyrazole ring proton shifts), consider dynamic effects like tautomerism or crystal packing .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
